4-Ethyl-1,2-diiodobenzene
Description
4-Ethyl-1,2-diiodobenzene is an organoiodine compound characterized by a benzene ring substituted with two iodine atoms at the 1- and 2-positions and an ethyl group at the 4-position. It is a white to pale yellow solid with moderate solubility in organic solvents like ether and xylene . Its synthesis typically involves aryl halide coupling or electrophilic substitution reactions, though specific protocols may vary depending on experimental conditions .
Properties
Molecular Formula |
C8H8I2 |
|---|---|
Molecular Weight |
357.96 g/mol |
IUPAC Name |
4-ethyl-1,2-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI Key |
FAXSDAYPOJHUQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,2-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 4-ethylbenzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the ortho positions relative to the ethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination can be applied. Industrial synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts are commonly employed in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include compounds where iodine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Ethyl-1,2-diiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-1,2-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates then participate in subsequent chemical transformations, resulting in the formation of new products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Diiodoethane
- Structure : A linear aliphatic compound with two iodine atoms on adjacent carbons.
- Reactivity : Unlike 4-Ethyl-1,2-diiodobenzene, 1,2-diiodoethane lacks aromaticity and an ethyl group, making it more reactive in elimination or nucleophilic substitution reactions due to weaker C–I bonds in aliphatic systems .
- Applications : Primarily used in organic synthesis (e.g., cross-coupling reactions), whereas this compound’s aromaticity and substituents may favor applications in pharmaceuticals or materials science .
Ethylene Iodide
- Structure : Similar to 1,2-diiodoethane but with a double bond, introducing rigidity.
- Reactivity : The sp²-hybridized carbons in ethylene iodide enable conjugation, reducing iodine’s electrophilicity compared to this compound. The latter’s ethyl group may sterically hinder reactions at the benzene ring .
Aromatic vs. Aliphatic Iodides
- Stability : Aromatic iodides like this compound exhibit greater thermal stability due to resonance stabilization, whereas aliphatic iodides (e.g., 1,2-diiodoethane) decompose more readily under heat .
- Solubility: this compound dissolves better in non-polar solvents (e.g., xylene) compared to aliphatic iodides, which often require polar aprotic solvents .
Substituent Effects in Related Compounds
- Ethyl vs. Halomethyl Groups : In 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole, the ethyl group enhances steric bulk and lipophilicity, while the chloromethyl group increases electrophilicity. Similarly, the ethyl group in this compound may influence solubility and steric hindrance during reactions .
- Metal Coordination: Lithium;4-ethyl-1,2,4-triazole-3-carboxylate demonstrates how ethyl groups can modulate metal-binding affinity.
Data Table: Key Properties of this compound and Related Compounds
Research Implications and Limitations
The ethyl and iodine substituents in this compound create a balance between stability and reactivity, distinguishing it from aliphatic iodides. However, the lack of direct data on its diiodobenzene analogs (e.g., methyl- or nitro-substituted derivatives) limits deeper mechanistic insights. Future studies should explore its electronic properties (e.g., Hammett constants) and biological activity relative to other iodinated aromatics.
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